

# FNDR-20123 Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-malarial activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **FNDR-20123 free base**. It includes a summary of its inhibitory effects on various HDAC isoforms and its efficacy against different stages of Plasmodium falciparum. Detailed experimental protocols from key studies are presented to facilitate further research and development. Additionally, this guide visualizes the general signaling pathway of HDAC inhibition and a typical experimental workflow for assessing anti-malarial drug candidates.

## **Chemical Structure and Properties**

FNDR-20123 is a hydroxamate derivative identified as a potent anti-malarial agent from a library of HDAC inhibitors.[1]

**Chemical Structure:** 

FNDR-20123 Chemical Structure

Table 1: Chemical and Physical Properties of FNDR-20123 Free Base



| Property                 | Value                                                         | Source     |  |
|--------------------------|---------------------------------------------------------------|------------|--|
| Molecular Formula        | C21H23N5O2                                                    | Calculated |  |
| Molecular Weight         | 377.45 g/mol                                                  | [2][3]     |  |
| SMILES                   | O=C(NO)C1=CC=C(CN2N=N<br>C(C3=CC=C(CN4CCCC4)C=C<br>3)=C2)C=C1 | N/A        |  |
| cLogP                    | 1.917                                                         | [3]        |  |
| Polar Surface Area (PSA) | 80.53 Ų                                                       | [3]        |  |
| Melting Point            | Not available                                                 | N/A        |  |
| Boiling Point            | Not available                                                 | N/A        |  |
| рКа                      | Not available                                                 | N/A        |  |

## **Biological Activity**

FNDR-20123 is a potent pan-HDAC inhibitor with significant activity against both human and Plasmodium falciparum HDACs. Its anti-malarial effects are observed at various stages of the parasite's life cycle.

Table 2: In Vitro Inhibitory Activity of FNDR-20123



| Target                               | IC50 (nM) | Source    |
|--------------------------------------|-----------|-----------|
| Human HDACs (HeLa nuclear extract)   | 3         | [3][4]    |
| Plasmodium HDACs<br>(PfHDAC1)        | 31        | [3][4]    |
| Human HDAC1                          | 25        | [5]       |
| Human HDAC2                          | 29        | [5]       |
| Human HDAC3                          | 2         | [5]       |
| Human HDAC6                          | 11        | [5]       |
| Human HDAC8                          | 282       | [5]       |
| P. falciparum Asexual Blood<br>Stage | 41 - 42   | [3][4][5] |
| P. falciparum Male<br>Gametocytes    | 190       | [5]       |
| P. falciparum Female<br>Gametocytes  | > 5000    | N/A       |

Table 3: Pharmacokinetic and Toxicological Profile of FNDR-20123



| Parameter                                  | Value                       | Species           | Source |
|--------------------------------------------|-----------------------------|-------------------|--------|
| Liver Microsomal<br>Stability              | > 75% remaining after<br>2h | Human, Mouse, Rat | [3]    |
| Plasma Protein<br>Binding                  | 57%                         | Human             | [3]    |
| hERG Liability                             | > 100 μM                    | Human             | [3]    |
| CYP Isoform Inhibition                     | IC <sub>50</sub> > 25 μM    | Human             | [3]    |
| Cytotoxicity (HepG-2, THP-1)               | Negligible                  | Human             | [3]    |
| Oral Bioavailability (C <sub>max</sub> )   | 1.1 μM (at 100 mg/kg)       | Rat               | [3]    |
| Half-life (T <sub>1</sub> / <sub>2</sub> ) | 5.5 h (at 100 mg/kg)        | Rat               | [3]    |

# **Mechanism of Action and Signaling Pathway**

As a histone deacetylase inhibitor, FNDR-20123 functions by altering the acetylation state of histones and other proteins. This leads to the modulation of gene expression, ultimately inducing cell cycle arrest and apoptosis in susceptible cells. The inhibition of HDACs in Plasmodium falciparum disrupts the tightly regulated transcriptional processes essential for the parasite's survival and proliferation.





General Signaling Pathway of HDAC Inhibition

Click to download full resolution via product page

Caption: General signaling pathway of HDAC inhibition by FNDR-20123.



## **Experimental Protocols**

The following are summaries of the key experimental protocols used in the evaluation of FNDR-20123 as reported by Potluri et al., 2020.[4]

## **HDAC Activity Assay**

This assay determines the inhibitory activity of FNDR-20123 against specific HDAC isoforms.

#### Materials:

- Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8)
- P. falciparum HDAC1 (PfHDAC1)
- HDAC fluorescent activity assay kit
- FNDR-20123 (dissolved in 100% DMSO)
- Trichostatin A (TSA) as a positive control
- 96-well plates

#### Procedure:

- Optimize the enzyme concentration (e.g., 4 ng/µL for PfHDAC1) to achieve detectable activity.
- In a 96-well plate, mix the HDAC assay buffer, BSA, HDAC substrate, and the respective HDAC enzyme.
- Add FNDR-20123 at various concentrations.
- Incubate the plate at 37°C for 30 minutes.
- Measure the fluorescence to determine the extent of HDAC inhibition.
- Calculate IC<sub>50</sub> values using non-linear regression analysis.



# Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay evaluates the efficacy of FNDR-20123 in inhibiting the growth of the parasite in red blood cells.

#### Materials:

- P. falciparum 3D7 strain
- · Human red blood cells
- Culture medium
- FNDR-20123
- SYBR Green I dye
- 384-well plates

#### Procedure:

- Prepare a parasite culture at 5% hematocrit and 0.3% parasitemia.
- Add 50 μL of the culture to each well of a 384-well plate containing serially diluted FNDR-20123.
- Incubate the plates for 72 hours at 37°C in a controlled atmosphere (1% O<sub>2</sub>, 3% CO<sub>2</sub>, 92% N<sub>2</sub>).
- Add SYBR Green I lysis buffer to each well and incubate overnight in the dark at room temperature.
- Read the fluorescence on a plate reader (excitation 485 nm, emission 528 nm).
- Calculate the percentage of inhibition and determine the EC<sub>50</sub> value.

## In Vivo Efficacy in a SCID Mouse Model



This protocol assesses the therapeutic efficacy of FNDR-20123 in a mouse model of human malaria.

#### Materials:

- SCID mice
- · P. falciparum-infected human red blood cells
- FNDR-20123 (dissolved in 100% DMSO)
- Chloroquine (as a standard drug)

#### Procedure:

- On day 0, infect SCID mice with 2 x 10<sup>7</sup> parasitized erythrocytes.
- From day 3 to day 6 post-infection, treat the mice with a single daily oral dose of FNDR-20123 (e.g., 50 mg/kg).
- On day 7 post-infection, collect a blood sample from the tail.
- Determine the hematocrit by FACS and parasitemia by microscopy of >10,000 red blood cells.
- Calculate the percent reduction in parasitemia compared to the vehicle-treated control group.

# **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the discovery and initial evaluation of an anti-malarial compound like FNDR-20123.





Click to download full resolution via product page

**Lead Candidate Selection** 

Caption: A typical experimental workflow for anti-malarial drug discovery.



### Conclusion

**FNDR-20123** free base is a promising anti-malarial drug candidate with potent activity against Plasmodium falciparum through the inhibition of histone deacetylases. Its favorable pharmacokinetic profile and efficacy in in vivo models warrant further investigation and development. This technical guide provides a foundational understanding of FNDR-20123 for researchers in the field of drug discovery and malaria research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FNDR-20123 Free Base: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936684#fndr-20123-free-base-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com